molecular formula C17H21NO3 B5684431 [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine

[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine

Cat. No.: B5684431
M. Wt: 287.35 g/mol
InChI Key: BREOMRSZUCUUMQ-UHFFFAOYSA-N
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Description

[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is a secondary amine featuring two benzyl-derived substituents: a 3,5-dimethoxyphenylmethyl group and a 2-methoxyphenylmethyl group. The methoxy substituents at the 3,5-positions on one aromatic ring and the 2-position on the other confer distinct electronic and steric properties.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-8-13(9-16(10-15)20-2)11-18-12-14-6-4-5-7-17(14)21-3/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREOMRSZUCUUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will produce the corresponding amine.

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer effects of derivatives related to [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine. For instance, a derivative known as (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol demonstrated significant apoptotic activity against colon cancer cell lines HCT116 and SW480. The compound induced apoptosis in a dose-dependent manner, with IC50_{50} values of 15.3 μg/ml and 13.4 μg/ml respectively .

Table 1: Summary of Anti-Cancer Activity

CompoundCell LineIC50_{50} (μg/ml)Mechanism of Action
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolHCT11615.3Induces apoptosis via Fas and DR3 activation
SW48013.4Inhibits STAT3 and NF-κB signaling pathways

The study indicated that the compound not only inhibited cell growth but also altered the expression of apoptosis regulatory proteins such as Bax and cleaved caspase-3, while decreasing anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Research

The compound has potential implications in neuropharmacology due to its structural similarities to known psychoactive substances. Research into related compounds has shown that modifications can lead to varied psychoactive effects, which necessitates further exploration into this compound's effects on the central nervous system.

Table 2: Related Psychoactive Compounds

Compound NameClassPotencyNotes
25I-NBOMe2C DrugHighAssociated with severe toxicity
[(2-Methoxyphenyl)methyl]aminePhenethylamineModerateInvestigated for therapeutic potential

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Case reports involving structurally similar compounds like 25I-NBOMe indicate that derivatives can exhibit significant toxicity and pose risks of severe adverse effects .

Case Studies

Several case studies have documented the effects of compounds within the same chemical class:

  • Case Study 1 : A patient presented with severe agitation and hallucinations after exposure to a related compound, highlighting the need for careful monitoring and testing for new psychoactive substances .
  • Case Study 2 : In vitro studies showed that certain derivatives could inhibit tumor growth effectively at lower concentrations compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of [(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Comparisons:

Compound Name Substituent 1 Substituent 2 Key Features
[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine 3,5-Dimethoxyphenylmethyl 2-Methoxyphenylmethyl Ortho-methoxy group induces steric hindrance; 3,5-dimethoxy enhances electron-donating resonance .
N-[(3,5-Dimethoxyphenyl)methyl]-N-(4-methoxyphenyl)-2-methylpyrimidin-5-amine () 3,5-Dimethoxyphenylmethyl 4-Methoxyphenyl + pyrimidine Para-methoxy group reduces steric strain; pyrimidine core enables π-π stacking interactions .
(3,5-Dimethoxyphenyl)methylamine () 3,5-Dimethoxyphenylmethyl Furan-2-ylmethyl Furan introduces aromatic heterocyclic effects, lowering solubility in polar solvents compared to phenyl derivatives .
[1-(3-Chlorophenyl)ethyl][(3,5-dimethoxyphenyl)methyl]amine () 3,5-Dimethoxyphenylmethyl 3-Chlorophenylethyl Chlorine’s electron-withdrawing nature reduces amine basicity vs. methoxy’s electron-donating effects .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₈H₂₃NO₃) has a calculated molecular weight of 317.38 g/mol, higher than simpler analogues like 3-methoxyphenethylamine (151.20 g/mol, ) due to additional methoxy groups and aromatic rings .
  • Solubility: Increased methoxy substitution enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar alkyl-substituted amines like (3,5-Dimethoxyphenyl)methylamine () .

Stereochemical and Analytical Considerations

  • While the target compound lacks chiral centers, structurally related amines with naphthyl or branched alkyl groups (e.g., ) require chiral UPLC for enantiomer separation, highlighting the importance of substituent bulkiness in stereochemical analysis .

Biological Activity

[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article delves into the compound's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

 3 5 Dimethoxyphenyl methyl 2 methoxyphenyl methyl amine\text{ 3 5 Dimethoxyphenyl methyl 2 methoxyphenyl methyl amine}

This structure features two methoxy-substituted phenyl groups, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer research and neuropharmacology. Key findings include:

  • Apoptotic Induction : The compound has been shown to induce apoptosis in colon cancer cell lines (HCT116 and SW480) through the activation of death receptors and modulation of apoptotic pathways .
  • Inhibition of Cancer Cell Growth : Studies demonstrate that the compound inhibits the growth of colon cancer cells in a dose-dependent manner, suggesting potential as an anti-cancer agent .
  • Interaction with Signaling Pathways : It has been reported to inhibit critical signaling pathways involving STAT3 and NF-κB, which are often dysregulated in cancer .

The mechanisms through which this compound exerts its effects include:

  • Activation of Apoptosis : The compound activates extrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic factors like Bcl-2 .
  • Modulation of Cell Signaling : It inhibits the DNA binding activity of STAT3 and NF-κB, leading to reduced tumor growth and increased sensitivity to apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activity and clinical relevance of this compound:

  • Colon Cancer Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in colon cancer cell lines. The study utilized DAPI staining and TUNEL assays to confirm apoptotic cell death at varying concentrations (0-15 μg/ml) .
  • Clinical Observations : In clinical settings, related compounds such as 25I-NBOMe have been reported to exhibit potent effects on the central nervous system. While not directly related to the target compound, these observations underscore the importance of methoxy-substituted phenyl groups in modulating biological activity .

Data Table: Biological Activity Summary

Biological ActivityEffectReference
Apoptosis InductionIncreased Bax and cleaved caspases ,
Cancer Cell Growth InhibitionDose-dependent inhibition
STAT3 InhibitionReduced DNA binding activity
NF-κB ModulationDecreased activation

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